N'-Hydroxy-2-(4-hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)acetimidamide
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Overview
Description
N’-Hydroxy-2-(4-hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)acetimidamide is a complex organic compound characterized by its unique spirocyclic structure. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of N’-Hydroxy-2-(4-hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)acetimidamide typically involves multiple steps. One common synthetic route is based on the Prins cyclization reaction, which allows the construction of the 1-oxa-9-azaspiro[5.5]undecane scaffold in a single step . This method is advantageous as it enables the introduction of various substituents at position 4 of the spiro ring. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
N’-Hydroxy-2-(4-hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)acetimidamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
This compound has shown promise in several scientific research applications. In medicinal chemistry, it has been studied for its potential as an inhibitor of the MmpL3 protein of Mycobacterium tuberculosis, a promising target for the design of new antituberculosis drugs . Additionally, its spirocyclic structure makes it a valuable scaffold for the development of various bioactive molecules, including agonists of the free fatty acid receptor FFA1 and inhibitors of soluble epoxide hydrolase . Its unique structural features also make it a candidate for the development of antibacterial agents.
Mechanism of Action
The mechanism of action of N’-Hydroxy-2-(4-hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)acetimidamide involves its interaction with specific molecular targets. For instance, as an inhibitor of the MmpL3 protein, it interferes with the transport functions essential for the survival of Mycobacterium tuberculosis . The compound’s spirocyclic structure allows it to fit into the active site of the target protein, thereby blocking its activity and leading to the inhibition of bacterial growth.
Comparison with Similar Compounds
N’-Hydroxy-2-(4-hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)acetimidamide can be compared with other spirocyclic compounds, such as 4-hydroxy-9-oxa-2-azaspiro[5.5]undecan-1-one . While both compounds share a similar spirocyclic core, N’-Hydroxy-2-(4-hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)acetimidamide is unique due to the presence of the hydroxy and acetimidamide functional groups, which contribute to its distinct biological activities. Other similar compounds include 9-(4-tert-butylbenzyl)-1-oxa-9-azaspiro[5.5]undecane, which has been studied for its antibacterial properties .
Properties
Molecular Formula |
C11H21N3O3 |
---|---|
Molecular Weight |
243.30 g/mol |
IUPAC Name |
N'-hydroxy-2-(4-hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)ethanimidamide |
InChI |
InChI=1S/C11H21N3O3/c12-10(13-16)8-14-4-2-11(3-5-14)7-9(15)1-6-17-11/h9,15-16H,1-8H2,(H2,12,13) |
InChI Key |
OFNQACZCQAWGNP-UHFFFAOYSA-N |
Isomeric SMILES |
C1COC2(CCN(CC2)C/C(=N/O)/N)CC1O |
Canonical SMILES |
C1COC2(CCN(CC2)CC(=NO)N)CC1O |
Origin of Product |
United States |
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